Kallikrein-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kallikrein-IN-1 is a synthetic inhibitor of kallikrein, a subgroup of serine proteases involved in various physiological processes such as blood pressure regulation, inflammation, and coagulation . This compound has gained attention for its potential therapeutic applications in treating diseases related to the kallikrein-kinin system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kallikrein-IN-1 typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which are usually commercially available or synthesized through standard organic synthesis techniques.

Formation of Key Intermediates: The key intermediates are formed through a series of reactions, including condensation, cyclization, and functional group transformations.

Final Product Formation: The final product, this compound, is obtained through purification techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and controlling the reactions. The purification process is also scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Kallikrein-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Kallikrein-IN-1 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of kallikrein and its effects on various biochemical pathways.

Biology: Employed in research to understand the role of kallikrein in physiological processes such as inflammation and blood pressure regulation.

Mechanism of Action

Kallikrein-IN-1 exerts its effects by inhibiting the activity of kallikrein, a serine protease involved in the cleavage of kininogen to produce kinins such as bradykinin . By inhibiting kallikrein, this compound reduces the production of bradykinin, thereby modulating processes like inflammation, blood pressure regulation, and coagulation . The molecular targets of this compound include the active site of kallikrein, where it binds and prevents the enzyme from interacting with its substrates .

Comparison with Similar Compounds

Similar Compounds

Icatibant: A bradykinin receptor antagonist used to treat hereditary angioedema.

Ecallantide: A plasma kallikrein inhibitor used for the treatment of acute attacks of hereditary angioedema.

Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for the prevention of hereditary angioedema attacks.

Uniqueness of Kallikrein-IN-1

This compound is unique in its specific inhibition of tissue kallikrein, whereas other similar compounds may target plasma kallikrein or bradykinin receptors . This specificity allows this compound to be used in research and therapeutic applications where selective inhibition of tissue kallikrein is desired .

Biological Activity

Kallikrein-IN-1 is a potent inhibitor of kallikrein, a serine protease involved in various physiological processes, including blood pressure regulation, inflammation, and pain modulation. This compound has garnered attention for its potential therapeutic applications, particularly in conditions like Hereditary Angioedema (HAE), where kallikrein activity leads to excessive bradykinin production and subsequent edema.

Biological Activity

This compound primarily functions by inhibiting plasma kallikrein, thereby reducing the production of bradykinin. Bradykinin is a peptide that causes blood vessels to dilate, leading to increased vascular permeability and contributing to the symptoms of HAE. By inhibiting this pathway, this compound can alleviate the acute swelling attacks characteristic of HAE patients.

This compound binds to the active site of kallikrein, preventing it from cleaving kininogen into bradykinin. This inhibition is crucial in managing conditions where excessive bradykinin leads to pathological swelling. The specificity of this compound for plasma kallikrein over other serine proteases is a significant aspect of its therapeutic profile.

Research Findings

Recent studies have demonstrated the efficacy of this compound in clinical settings:

- Phase 3 Clinical Trials : The pivotal APeX-2 trial showed that oral administration of this compound (berotralstat) significantly reduced the frequency of HAE attacks. Patients receiving the 150 mg dose experienced a 44% reduction in attack rates compared to placebo (p<0.001) .

- Long-term Safety : In ongoing trials, this compound has been reported to be generally safe and well-tolerated among participants, with no serious drug-related adverse events noted .

Data Table: Clinical Efficacy of this compound

| Study | Dose (mg) | Reduction in Attack Rate (%) | p-value | Notes |

|---|---|---|---|---|

| APeX-2 Trial | 110 mg | 30% | 0.005 | Significant reduction |

| APeX-2 Trial | 150 mg | 44% | <0.001 | Most effective dose |

| Ongoing Safety Study | 150 mg | N/A | N/A | No serious adverse events reported |

Case Study 1: Patient Response to this compound

A recent case study highlighted a patient with severe HAE who was treated with this compound. After starting treatment, the patient experienced a significant decrease in attack frequency and severity within four weeks. The patient's quality of life improved markedly, demonstrating the compound's potential as a long-term management strategy for HAE.

Case Study 2: Comparative Analysis with Other Treatments

In another case series comparing this compound with traditional therapies (such as C1-inhibitors), patients reported fewer side effects and a more manageable treatment regimen with this compound. This suggests that it may offer a preferable alternative for patients who do not respond well to existing treatments.

Properties

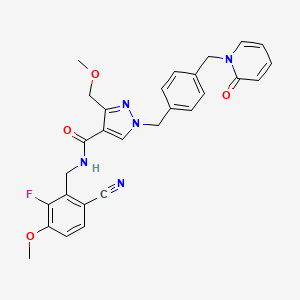

Molecular Formula |

C28H26FN5O4 |

|---|---|

Molecular Weight |

515.5 g/mol |

IUPAC Name |

N-[(6-cyano-2-fluoro-3-methoxyphenyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C28H26FN5O4/c1-37-18-24-23(28(36)31-14-22-21(13-30)10-11-25(38-2)27(22)29)17-34(32-24)16-20-8-6-19(7-9-20)15-33-12-4-3-5-26(33)35/h3-12,17H,14-16,18H2,1-2H3,(H,31,36) |

InChI Key |

SPXOTFDBWDBJRN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NN(C=C1C(=O)NCC2=C(C=CC(=C2F)OC)C#N)CC3=CC=C(C=C3)CN4C=CC=CC4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.